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Compound of Interest

Compound Name: 3-Methyl-2-furoic acid

Cat. No.: B189696

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Methyl-2-furoic acid (CAS No: 4412-96-8), a valuable building block in organic synthesis and
drug discovery. The following sections present its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols
representative of the methods used for their acquisition.

Spectroscopic Data Summary

The empirical formula for 3-Methyl-2-furoic acid is CeHeOs3, with a molecular weight of 126.11
g/mol .[1][2] The following tables summarize the key quantitative data obtained from *H NMR,
13C NMR, IR, and Mass Spectrometry.

Table 1: *"H NMR Spectroscopic Data for 3-Methyl-2-
furoic acid

) . Coupling
Chemical Shift o Number of ]
Multiplicity Constant (J, Assignment
(3, ppm) Protons
Hz)

2.40 Singlet - 3H CHs

6.41 Doublet 1.6 1H H4

7.52 Doublet 1.6 1H H5
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Solvent: CDCIs, Instrument Frequency: 400 MHz[3]

Table 2: *C NMR Spectroscopic Data for 3-Methyl-2-
furoic acid

Chemical Shift (6, ppm) Assignment
13.3 Me

112.0 C4

125.3 C3

139.9 Cc2

150.1 C5

170.2 6{0]0)]

Solvent: CDCls, Instrument Frequency: 100 MHz[3]

Table 3: Infrared (IR) Spectroscopy Data for 3-Methyl-2-

furoic acid
Wavenumber (cm—2) Assignment
2200-3200 O-H stretch (carboxylic acid)
1670 C=0 stretch (carbonyl)
1599 C=C stretch (aromatic)
1488 C-H deformation
1189 C-O stretch
1136 C-O stretch
1102 C-O stretch

Sample Preparation: Membrane[3]
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Table 4: Mass Spectrometry (MS) Data for 3-Methyl-2-
furoic acid

m/z Relative Intensity (%) Assignment
126.03 100 M+ (Molecular lon)
127.03 7 M+1

109.03 20 [M-OHJ*

81.03 40 [M-CHO2]*

lonization Method: Electron lonization (EI)[3]

Experimental Protocols

The following are detailed, representative protocols for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: Approximately 5-10 mg of 3-Methyl-2-furoic acid was dissolved in 0.6-
0.7 mL of deuterated chloroform (CDCIs) within a clean, dry NMR tube. The solution was
filtered through a pipette with a small plug of glass wool to remove any particulate matter.

2. 'H NMR Spectroscopy:

e Instrument: 400 MHz NMR Spectrometer

e Solvent: CDCIs

e Pulse Sequence: A standard single-pulse sequence was used.
e Acquisition Time: Typically 2-4 seconds.

o Relaxation Delay: 1-2 seconds.

o Number of Scans: 16-64 scans were co-added to improve the signal-to-noise ratio.
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» Referencing: The chemical shifts were referenced to the residual solvent peak of CDCls at
7.26 ppm.

3. 3C NMR Spectroscopy:

¢ Instrument: 1200 MHz NMR Spectrometer (on a 400 MHz system)

e Solvent: CDCIs

e Pulse Sequence: A standard proton-decoupled pulse sequence was utilized.
e Acquisition Time: Approximately 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024-4096 scans were accumulated due to the lower natural abundance
and sensitivity of the 13C nucleus.

o Referencing: The chemical shifts were referenced to the solvent peak of CDCls at 77.16
ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method): A small amount of 3-Methyl-2-furoic acid (1-2 mg)
was finely ground in an agate mortar and pestle. Approximately 100-200 mg of dry, IR-grade
potassium bromide (KBr) powder was added and the two were intimately mixed. The mixture
was then transferred to a pellet die and compressed under high pressure (approximately 8-10
tons) to form a thin, transparent pellet.

2. Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmission

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—!
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e Number of Scans: A background spectrum of a pure KBr pellet was first recorded. Then, the
sample pellet was placed in the beam path, and 16-32 scans were co-added to obtain the
sample spectrum. The background was automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and lonization: A small amount of the solid 3-Methyl-2-furoic acid was
introduced into the mass spectrometer, where it was vaporized by heating. The gaseous
molecules were then bombarded with a beam of high-energy electrons (typically 70 eV) in a
process known as Electron lonization (El). This caused the molecules to lose an electron,
forming a positively charged molecular ion (M+) and various fragment ions.

2. Mass Analysis and Detection:

e Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer was used to separate the ions
based on their mass-to-charge ratio (m/z).

» Detector: An electron multiplier or similar detector was used to detect the ions.

o Data Representation: The resulting mass spectrum plots the relative abundance of the
detected ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 3-Methyl-2-furoic acid.
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General Workflow for Spectroscopic Analysis
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A generalized workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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